10,11-Dihydro-10-hydroxycarbazepine-d3 10,11-Dihydro-10-hydroxycarbazepine-d3 A labeled metabolite of Oxcarbazepine.
10,11-Dihydro-10-hydroxycarbamazepine, also called as Oxcarbazepine, is an anticonvulsant and mood stabilizing therapeutic for neuropathic pain, epilepsy, and affective disorders. It is thought to act via inhibition of sodium channel activity.
Brand Name: Vulcanchem
CAS No.: 1189917-36-9
VCID: VC0196561
InChI: InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i9D2,14D
SMILES: C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Molecular Formula: C15H11N2O2D3
Molecular Weight: 257.31

10,11-Dihydro-10-hydroxycarbazepine-d3

CAS No.: 1189917-36-9

Cat. No.: VC0196561

Molecular Formula: C15H11N2O2D3

Molecular Weight: 257.31

Purity: > 95%

* For research use only. Not for human or veterinary use.

10,11-Dihydro-10-hydroxycarbazepine-d3 - 1189917-36-9

Specification

CAS No. 1189917-36-9
Molecular Formula C15H11N2O2D3
Molecular Weight 257.31
IUPAC Name 5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide
Standard InChI InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i9D2,14D
SMILES C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O

Introduction

Chemical Structure and Properties

10,11-Dihydro-10-hydroxycarbazepine-d3 is characterized by its unique deuterated structure, which incorporates three deuterium atoms into the molecular framework of the parent compound. This strategic labeling creates a compound with identical chemical reactivity but distinguishable mass spectrometric properties, making it ideal for use as an internal standard in quantitative analysis.

Physical and Chemical Characteristics

The compound exists as an off-white to pale yellow solid with specific physicochemical properties that facilitate its use in laboratory settings. Table 1 summarizes the key physical and chemical characteristics of this compound.

Table 1: Physical and Chemical Properties of 10,11-Dihydro-10-hydroxycarbazepine-d3

PropertyDescription
CAS Number1189917-36-9
Molecular FormulaC15H11N2O2D3
Molecular Weight257.31 g/mol
Physical StateSolid
ColorWhite to Pale Yellow
Melting Point180-182°C
SolubilitySlightly soluble in DMSO and Methanol
Storage ConditionsRefrigeration recommended
Purity>95% (by HPLC)

The compound features a SMILES notation of [2H]C1([2H])c2ccccc2N(C(=O)N)c3ccccc3C1([2H])O and an IUPAC name of 5,6,6-trideuterio-5-hydroxybenzo[b]benzazepine-1-carboxamide . The deuterium atoms are strategically positioned to prevent exchange with hydrogen atoms during analytical procedures, ensuring the compound maintains its distinct mass spectral characteristics throughout processing and analysis.

Mechanism of Action

While 10,11-Dihydro-10-hydroxycarbazepine-d3 itself is primarily used as an analytical standard rather than a therapeutic agent, understanding the mechanism of action of its non-deuterated counterpart provides valuable context for its applications in research.

Pharmacological Activity

The pharmacological activity of 10,11-Dihydro-10-hydroxycarbazepine centers on its ability to modulate neuronal excitability through specific interactions with ion channels. The compound's primary mechanism involves the inhibition of voltage-gated sodium channels in neurons, which plays a crucial role in regulating action potential generation and propagation. This inhibition stabilizes the inactive state of sodium channels, effectively reducing the frequency of neuronal firing and dampening excessive electrical activity in the brain. By decreasing neuronal excitability, the compound helps prevent the abnormal electrical discharges associated with seizure activity.

Therapeutic Applications of the Parent Compound

The non-deuterated parent compound, 10,11-Dihydro-10-hydroxycarbazepine (MHD), is the active metabolite of oxcarbazepine, which is widely used in clinical practice for various neurological conditions. Oxcarbazepine is rapidly converted to MHD in the liver, and this metabolite is responsible for most of the therapeutic effects observed in patients. The compound demonstrates efficacy in managing conditions characterized by neuronal hyperexcitability, including epilepsy and bipolar disorder . Its ability to decrease the release of excitatory neurotransmitters such as glutamate contributes to its anticonvulsant and mood-stabilizing properties.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion

The parent compound, 10,11-Dihydro-10-hydroxycarbazepine, demonstrates favorable pharmacokinetic properties that contribute to its clinical utility. Following oral administration, it exhibits good absorption from the gastrointestinal tract and undergoes hepatic metabolism. The compound is primarily metabolized to its active form through various enzymatic pathways and is then eliminated from the body predominantly via renal excretion. The bioavailability of the compound is influenced by several factors, including absorption efficiency, distribution patterns, metabolic rates, and excretion mechanisms.

Therapeutic Monitoring

Monitoring the serum/plasma concentrations of 10,11-Dihydro-10-hydroxycarbazepine is essential for optimizing therapeutic outcomes while minimizing adverse effects in patients receiving oxcarbazepine therapy. The therapeutic window for this compound necessitates regular monitoring to ensure that concentrations remain within the desired range. Various analytical methods have been developed for this purpose, with liquid chromatography being among the most commonly employed techniques . The deuterated analog, 10,11-Dihydro-10-hydroxycarbazepine-d3, serves as an ideal internal standard for these monitoring procedures, enabling accurate quantification and reliable results.

Analytical Applications

The primary application of 10,11-Dihydro-10-hydroxycarbazepine-d3 lies in analytical chemistry, particularly in quantitative mass spectrometry and liquid chromatography methods. Its deuterium labeling makes it an excellent internal standard for the quantification of 10,11-Dihydro-10-hydroxycarbazepine in biological samples.

Liquid Chromatography Methods

Several liquid chromatography methods have been developed for the quantification of 10,11-Dihydro-10-hydroxycarbazepine in biological matrices, with many incorporating the deuterated analog as an internal standard. One such method involves the analysis of serum/plasma samples using liquid chromatography with UV detection at 210 nm . Table 2 summarizes the key parameters and performance characteristics of this analytical method.

Table 2: Analytical Method Parameters for 10,11-Dihydro-10-hydroxycarbazepine Quantification

ParameterValue/Description
Sample PreparationMixing with internal standard (5-ethyl-5-p-tolylbarbituric acid) in methanol followed by centrifugation
Mobile PhasePhosphate buffer and acetonitrile (466:168 v/v)
DetectionUV at 210 nm
Linear Range1.0 to 50.0 μg/mL
Limit of Quantification1.0 μg/mL
Analytical Recovery101.3%-110.8%
Intra-assay CV7.0% at 16.3 μg/mL; 2.0% at 35.8 μg/mL
Inter-assay CV4.3% at 7.2 μg/mL; 2.3% at 23.8 μg/mL
Correlation with LC-MSSlope: 1.09, Intercept: 1.2, r=0.9520

The method demonstrates good linearity, precision, and accuracy for the quantification of 10,11-Dihydro-10-hydroxycarbazepine in serum/plasma samples. The use of a suitable internal standard contributes significantly to the reliability and reproducibility of the results, with the deuterated analog (10,11-Dihydro-10-hydroxycarbazepine-d3) serving as an ideal candidate for this purpose in many modern analytical laboratories.

Mass Spectrometry Applications

The deuterated nature of 10,11-Dihydro-10-hydroxycarbazepine-d3 makes it particularly valuable in quantitative mass spectrometry studies, where it serves as an isotopically labeled internal standard. The incorporation of three deuterium atoms provides a mass shift that allows for easy differentiation between the analyte and the internal standard in mass spectra, while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation. This characteristic enables accurate quantification of 10,11-Dihydro-10-hydroxycarbazepine in complex biological matrices, with minimal matrix effects or analytical interferences. The compound's utility in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has been well-established, offering enhanced sensitivity and specificity compared to conventional detection techniques.

Research Significance

10,11-Dihydro-10-hydroxycarbazepine-d3 plays a pivotal role in various research applications, contributing significantly to advancements in pharmaceutical analysis, therapeutic drug monitoring, and pharmacokinetic studies.

Internal Standardization

As a stable isotope-labeled compound, 10,11-Dihydro-10-hydroxycarbazepine-d3 serves as an ideal internal standard for quantitative analysis of its non-deuterated counterpart. The use of isotopically labeled internal standards is a common practice in quantitative bioanalysis, offering several advantages over traditional internal standardization methods. The deuterated analog compensates for variations in sample preparation, chromatographic separation, and detector response, leading to improved accuracy and precision in analytical measurements. This is particularly important in therapeutic drug monitoring applications, where accurate quantification of drug concentrations is essential for optimizing patient care.

Pharmacokinetic Studies

In pharmacokinetic investigations, 10,11-Dihydro-10-hydroxycarbazepine-d3 enables researchers to precisely track and measure the disposition of oxcarbazepine and its metabolites in biological systems. The deuterium labeling facilitates the distinction between endogenous and exogenous compounds, allowing for accurate determination of drug concentrations in complex biological matrices. This capability is invaluable in studies exploring the absorption, distribution, metabolism, and excretion properties of oxcarbazepine, contributing to a deeper understanding of its pharmacokinetic profile and potential drug-drug interactions.

Method Development and Validation

The availability of high-purity 10,11-Dihydro-10-hydroxycarbazepine-d3 standards has facilitated the development and validation of numerous analytical methods for the quantification of oxcarbazepine and its metabolites. These methods are essential for various applications, including quality control testing, therapeutic drug monitoring, pharmacokinetic studies, and clinical trials. The deuterated standard enables researchers to establish the reliability, accuracy, and precision of their analytical procedures, ensuring that the generated data are of high quality and suitable for intended purposes .

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